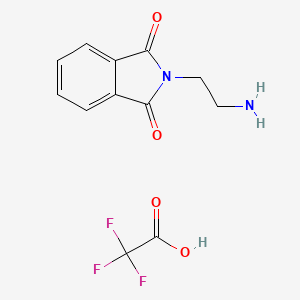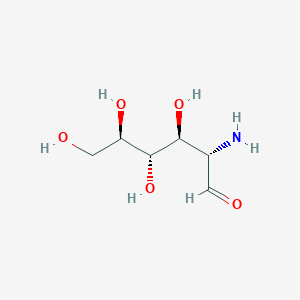
2-Amino-2-deoxyaltrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-deoxyaltrose is a monosaccharide derivative characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyaltrose typically involves the conversion of precursor sugars through a series of chemical reactions. One common method starts with 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which undergoes methanolic ammonia treatment to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then subjected to the Nef reaction, resulting in the formation of 2-acetamido-2-deoxy-D-allose and 2-acetamido-2-deoxy-D-altrose. Hydrolysis with hot dilute hydrochloric acid finally produces this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as column chromatography are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-deoxyaltrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives like N-acylated or N-alkylated products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: N-acylated or N-alkylated derivatives.
Applications De Recherche Scientifique
2-Amino-2-deoxyaltrose has garnered significant interest in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Studied for its role in cell signaling and as a precursor for glycoproteins.
Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria like MRSA. It also shows potential antineoplastic properties, making it a candidate for cancer research.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The biological effects of 2-Amino-2-deoxyaltrose are primarily mediated through its interaction with cellular enzymes and receptors. The amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Comparaison Avec Des Composés Similaires
2-Amino-2-deoxyaltrose can be compared with other amino sugars such as:
2-Amino-2-deoxyglucose: Similar structure but differs in the position of the amino group.
2-Amino-2-deoxymannose: Another isomer with distinct stereochemistry.
2-Amino-2-deoxygalactose: Differing in the configuration of hydroxyl groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers. Its ability to participate in glycosylation reactions and its potent antimicrobial properties set it apart from other amino sugars.
Propriétés
Formule moléculaire |
C6H13NO5 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
FZHXIRIBWMQPQF-ARQDHWQXSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@@H](C=O)N)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


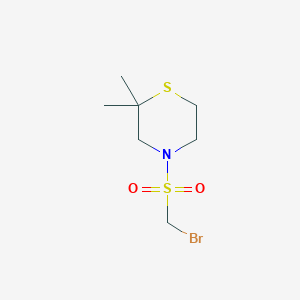
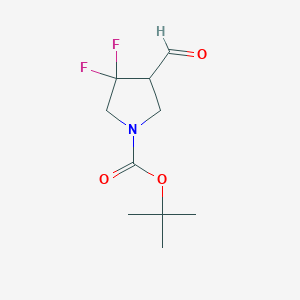
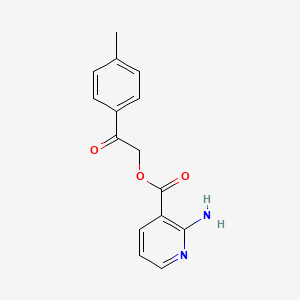
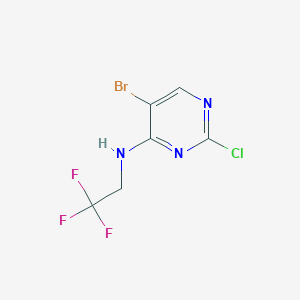
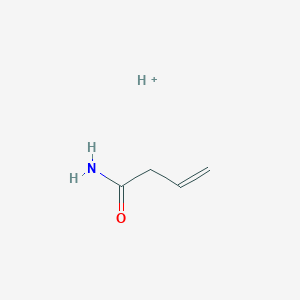

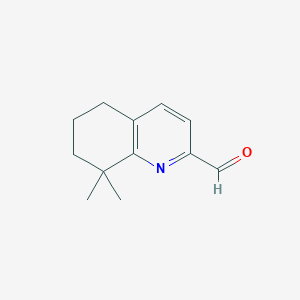
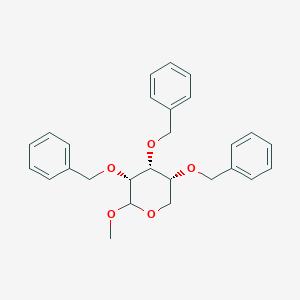


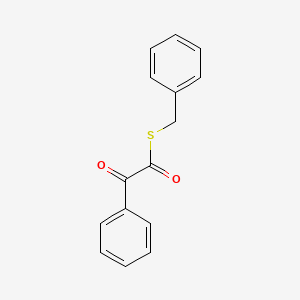

![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
